1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione
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Overview
Description
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione is a complex organic compound that features a combination of fluorene, thiophene, and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione typically involves multiple steps. One common method includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester to form the fluorene derivative . This intermediate is then coupled with thiophene and anthracene derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and fluorene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with unique optical and electronic characteristics.
Biological Research: Although less common, it may be explored for its interactions with biological molecules and potential biomedical applications.
Mechanism of Action
The mechanism of action of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound can engage in electron transfer processes, making it valuable in electronic applications. Its molecular structure allows for efficient charge transport and light absorption, which are critical for its function in devices like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: This compound is used as a reactant in similar synthetic processes and shares structural similarities with the fluorene moiety.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another related compound used in the synthesis of organic electronic materials.
Uniqueness
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione is unique due to its combination of fluorene, thiophene, and anthracene units, which provide a balance of electronic properties and structural stability. This makes it particularly suitable for applications in advanced electronic devices.
Properties
CAS No. |
921598-95-0 |
---|---|
Molecular Formula |
C80H92O2S2 |
Molecular Weight |
1149.7 g/mol |
IUPAC Name |
1,4-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C80H92O2S2/c1-5-9-13-17-21-31-51-79(52-32-22-18-14-10-6-2)67-39-29-27-35-59(67)61-43-41-57(55-69(61)79)71-47-49-73(83-71)65-45-46-66(76-75(65)77(81)63-37-25-26-38-64(63)78(76)82)74-50-48-72(84-74)58-42-44-62-60-36-28-30-40-68(60)80(70(62)56-58,53-33-23-19-15-11-7-3)54-34-24-20-16-12-8-4/h25-30,35-50,55-56H,5-24,31-34,51-54H2,1-4H3 |
InChI Key |
YUDQHQKHVNNIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=C6C(=C(C=C5)C7=CC=C(S7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCCCC)CCCCCCCC)C(=O)C1=CC=CC=C1C6=O)CCCCCCCC |
Origin of Product |
United States |
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